molecular formula C8H5BrFNO4 B2706815 2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid CAS No. 1785428-47-8

2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid

Cat. No.: B2706815
CAS No.: 1785428-47-8
M. Wt: 278.033
InChI Key: AJRVYISUYCOAKA-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid is a chemical compound with the CAS Number: 1581753-72-1 . It has a molecular weight of 278.03 and its IUPAC name is 2-(2-bromo-5-fluoro-4-nitrophenyl)acetic acid . The compound is typically 95% pure .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrFNO4/c9-5-3-7(11(14)15)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Hydroxyl Protecting Group Application

The (2-nitrophenyl)acetyl (NPAc) group, derived from (2-nitrophenyl)acetic acid, shows utility in protecting hydroxyl functions during chemical synthesis. This protective group can be selectively removed without affecting other common protecting groups, making it a useful tool in carbohydrate transformations and other organic synthesis applications (Daragics & Fügedi, 2010).

Reactivity and Acidity Studies

A comparative DFT study on halogen-substituted phenylacetic acids, including 2-(2-halophenyl)acetic acid with fluoro, chloro, and bromo variations, provides insights into their reactivity, acidity, and vibrational spectra. This research helps understand the electronic structure and potential reactivity of such compounds, aiding in the design of new molecules with desired properties (Srivastava et al., 2015).

Synthesis and Structural Characterization

The synthesis and structural characterization of derivatives from 3-fluorophenyl acetic acid, leading to compounds like 2-(5-amino-2-nitrophenyl)ethanol, demonstrate the compound's role in generating novel molecules. These synthesis pathways offer insights into chemical transformations and the creation of new chemical entities for further study (Zhao De-feng, 2007).

Fluorographic Detection in Gel Electrophoresis

The use of acetic acid as a solvent for 2,5-diphenyloxazole (PPO) in fluorographic procedures for detecting radioactivity in polyacrylamide gels highlights the compound's utility in biochemical research. This method offers technical advantages over existing procedures, simplifying the detection process in gel electrophoresis studies (Skinner & Griswold, 1983).

Properties

IUPAC Name

2-(5-bromo-2-fluoro-4-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO4/c9-5-1-4(2-8(12)13)6(10)3-7(5)11(14)15/h1,3H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRVYISUYCOAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)[N+](=O)[O-])F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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